Quinapril benzyl ester maleate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Quinapril benzyl ester maleate is a chemical compound with the molecular formula and a CAS Registry Number of 82586-53-6. This compound is a derivative of quinapril, which is primarily recognized as an angiotensin-converting enzyme inhibitor used in the treatment of hypertension and heart failure. The benzyl ester modification enhances its pharmacological properties, potentially improving bioavailability and therapeutic efficacy compared to its parent compound.

The primary biological activity of quinapril benzyl ester maleate is its role as an angiotensin-converting enzyme inhibitor. This activity helps to lower blood pressure by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. Studies suggest that the benzyl ester modification may enhance the compound's affinity for the enzyme compared to quinapril itself, potentially leading to improved therapeutic outcomes in cardiovascular conditions .

Quinapril benzyl ester maleate can be synthesized through several methods:

- Esterification Reaction: Quinapril can be reacted with benzyl alcohol in the presence of an acid catalyst to form quinapril benzyl ester, followed by reaction with maleic acid or its derivatives to yield the maleate salt.

- Modified Synthetic Routes: Alternative synthetic routes may involve coupling reactions using coupling agents or protecting group strategies to selectively introduce the benzyl ester and maleate functionalities.

- Pharmaceutical Preparations: Industrial synthesis often utilizes optimized conditions for scale-up, ensuring high purity and yield suitable for pharmaceutical applications .

Quinapril benzyl ester maleate is primarily utilized in pharmaceutical formulations aimed at treating hypertension and heart failure. Its enhanced solubility and bioavailability may allow for more effective dosing regimens compared to traditional formulations of quinapril. Additionally, it serves as a reference standard in analytical chemistry for quality control and research purposes within pharmaceutical development .

Research on quinapril benzyl ester maleate has indicated potential interactions with various biological systems. Interaction studies typically focus on:

- Pharmacokinetics: Assessing how this compound interacts with metabolic enzymes and transporters.

- Drug-Drug Interactions: Evaluating how co-administration with other antihypertensive agents or medications affects its efficacy and safety profile.

- Toxicological Studies: Understanding any adverse effects that may arise from its use in combination therapies .

Quinapril benzyl ester maleate shares similarities with several other compounds in terms of structure and function. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Quinapril | Angiotensin inhibitor | Hypertension treatment | Parent compound without ester modification |

| Ramipril | Angiotensin inhibitor | Hypertension treatment | Different molecular structure affecting potency |

| Enalapril | Angiotensin inhibitor | Hypertension treatment | Contains a different functional group impacting metabolism |

| Lisinopril | Angiotensin inhibitor | Hypertension treatment | More water-soluble; different pharmacokinetics |

Quinapril benzyl ester maleate stands out due to its specific benzyl ester modification, which may enhance pharmacological properties like solubility and absorption compared to its analogs.

The evolution of angiotensin-converting enzyme inhibitors traces back to the 1970s, when researchers isolated teprotide, a nonapeptide from Bothrops jararaca snake venom, which demonstrated potent blood pressure-lowering effects through angiotensin I inhibition. While teprotide’s intravenous limitations spurred oral alternatives, the first breakthrough emerged with captopril, designed using benzylsuccinic acid’s zinc-binding motif to mimic carboxypeptidase A inhibition.

Subsequent generations prioritized overcoming captopril’s oxidative instability and side effects. Enalaprilat, a dicarboxylate-containing inhibitor, addressed these issues but required esterification (to enalapril) for oral bioavailability. This prodrug approach became foundational, leading to intermediates like quinapril benzyl ester maleate, which enable controlled deprotection during synthesis.

Table 1: Key Intermediates in ACE Inhibitor Development

The synthesis of quinapril benzyl ester maleate involves coupling $$ N $$-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine hydrochloride with a benzyl-protected tetrahydroisoquinoline carboxylate, followed by maleic acid salt formation. This process, optimized in patents, highlights the compound’s role in circumstituting intramolecular cyclization and oxidation risks inherent to quinapril’s primary structure.

Role of Esterified Prodrugs in Pharmaceutical Synthesis

Esterification remains a cornerstone of prodrug design, addressing solubility, stability, and targeted delivery challenges. In quinapril’s case, the benzyl ester protects the carboxylate group during synthesis, preventing unwanted interactions while facilitating purification through enhanced crystallinity. Post-synthesis, catalytic hydrogenolysis cleaves the benzyl group, yielding active quinapril hydrochloride under controlled conditions.

Table 2: Comparative Analysis of Ester Prodrug Strategies

The maleate salt form further optimizes quinapril benzyl ester’s physicochemical properties, as maleic acid’s dicarboxylic structure promotes ionic interactions that enhance crystalline lattice stability. This is critical for large-scale manufacturing, where consistent purity and yield are paramount.

Enzymatic and chemical hydrolysis studies of ester prodrugs reveal that structural modifications profoundly influence release kinetics. For instance, amino acid ester prodrugs exhibit improved transporter-mediated uptake, while lipid esters enhance membrane permeability. Quinapril benzyl ester maleate’s design avoids premature hydrolysis during synthesis, ensuring the intact intermediate progresses to final hydrogenolysis steps.

Systematic Nomenclature and Synonyms

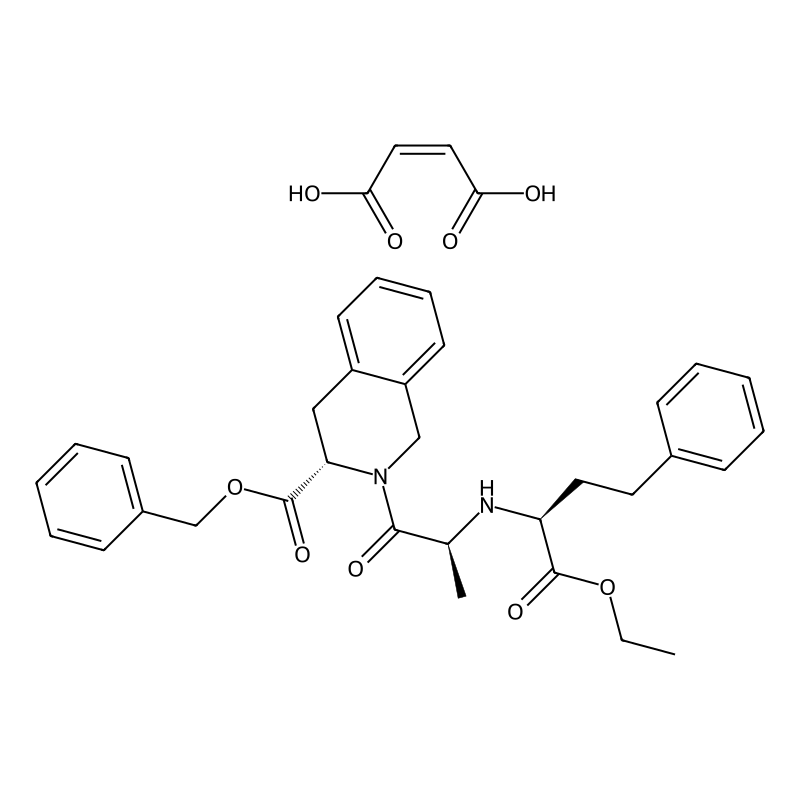

The systematic International Union of Pure and Applied Chemistry name for quinapril benzyl ester maleate is benzyl (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate;(Z)-but-2-enedioic acid [1] [3] [4]. This nomenclature accurately reflects the complex molecular structure, indicating the presence of multiple chiral centers and the association with maleic acid as a salt-forming component.

The compound is registered under Chemical Abstracts Service number 82586-54-7 [1] [2] [3] and is known by several synonyms in pharmaceutical literature. These include Quinapril Impurity F as designated by the European Pharmacopoeia (Pharmeuropa) [1], reflecting its role as a process-related impurity in quinapril manufacturing. Additional synonyms encompass various systematic names that describe the molecular structure from different nomenclature perspectives [2] [5].

| Designation | Name/Identifier |

|---|---|

| Systematic IUPAC Name | benzyl (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate;(Z)-but-2-enedioic acid |

| Chemical Abstracts Service Number | 82586-54-7 |

| Pharmeuropa Designation | Quinapril Impurity F (Pharmeuropa) as Maleate |

| PubChem Compound Identifier | 13044281 |

Molecular Formula and Weight Analysis

The molecular composition of quinapril benzyl ester maleate is represented by the formula C₃₆H₄₀N₂O₉ [1] [2] [3]. This formula indicates the presence of thirty-six carbon atoms, forty hydrogen atoms, two nitrogen atoms, and nine oxygen atoms, reflecting the complex heterocyclic structure combined with the maleic acid component.

The molecular weight of the compound is 644.7 grams per mole [1] [6], with more precise calculations indicating an exact mass of 644.27338086 daltons [6]. The compound exists as a 1:1 salt formation between the quinapril benzyl ester base (C₃₂H₃₆N₂O₅) and maleic acid (C₄H₄O₄) [3] [4] [7].

The molecular formula can be dissected into its constituent components:

- Quinapril benzyl ester portion: C₃₂H₃₆N₂O₅ (molecular weight 528.6 g/mol) [8] [9]

- Maleic acid portion: C₄H₄O₄ (molecular weight 116.07 g/mol) [10] [11]

Stereochemical Configuration (S,S,S-Trichirality)

The stereochemical configuration of quinapril benzyl ester maleate exhibits significant complexity, containing three defined stereogenic centers, all in the S-configuration [6]. This trichiral nature is designated as (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl] in the systematic nomenclature [1] [3].

The stereochemical centers are located at:

- The carbon bearing the ethoxycarbonyl group in the phenylbutyric acid portion (S-configuration)

- The alanine-derived carbon center (S-configuration)

- The tetrahydroisoquinoline carboxylate carbon (S-configuration)

This specific stereochemical arrangement is crucial for the biological activity of the parent quinapril compound and influences the physical and chemical properties of the benzyl ester derivative [12] [9]. The compound demonstrates a defined atom stereocenter count of three with no undefined stereocenters, indicating complete stereochemical assignment [6].

| Stereocenter Position | Configuration | Chemical Environment |

|---|---|---|

| C-1 (Phenylbutyric acid portion) | S | Ethoxycarbonyl-bearing carbon |

| C-2 (Alanine portion) | S | Methyl-substituted amino acid carbon |

| C-3 (Tetrahydroisoquinoline) | S | Carboxylate-bearing ring carbon |

Crystalline Form Identification via X-Ray Diffraction

The crystalline structure of quinapril benzyl ester maleate has been characterized through various analytical techniques, though specific X-ray diffraction data for this exact compound are limited in the available literature. However, related quinapril derivatives have been extensively studied using single crystal X-ray diffraction methods [13] [14].

Studies on related quinapril salts, particularly the tris(hydroxymethyl)amino methane salt, have revealed important structural features that may be applicable to the maleate salt. Single crystal X-ray diffraction analysis of quinapril tris salt demonstrated complex hydrogen bonding networks involving the carboxylate functionality [13]. The analysis utilized Smart Apex Charge-Coupled Device diffractometer with monochromatic copper K-alpha radiation, achieving 99.7% completeness with a goodness of fit on F² of 1.093 [13].

The crystalline structure exhibits intermolecular hydrogen bonding patterns, which contribute to the stability of the salt form [13] [14]. The involvement of carboxylate oxygens in hydrogen bonding networks is particularly significant, as evidenced by infrared spectroscopy showing shifts in carbonyl stretch vibrations and absence of hydroxyl stretch vibrations characteristic of free carboxylic acid groups [13].

While specific powder X-ray diffraction data for quinapril benzyl ester maleate are not extensively documented in the retrieved literature, the compound's crystalline nature is supported by its characterization as a solid pharmaceutical intermediate [4] [7]. The maleate salt formation typically results in enhanced crystallinity compared to the free base form, contributing to improved stability and handling properties in pharmaceutical manufacturing processes [15] [16].

The structural relationship between the quinapril benzyl ester and maleic acid components involves ionic interactions between the amino functionality of the quinapril derivative and the carboxylic acid groups of maleic acid, forming a stable salt structure [10] [11]. The (Z)-configuration of the maleic acid component (also known as cis-butenedioic acid) provides specific geometric constraints that influence the overall crystal packing arrangement [10] [11].

| Analytical Technique | Key Findings | Reference Structure |

|---|---|---|

| Single Crystal X-ray Diffraction | Complex hydrogen bonding networks | Quinapril tris salt (related compound) |

| Powder X-ray Diffraction | Characteristic crystalline patterns | Various quinapril salt forms |

| Infrared Spectroscopy | Carbonyl shift to 1625 cm⁻¹ | Quinapril salt structures |